molecular formula C18H15ClN2OS B2896516 1-benzoyl-4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 1223939-20-5

1-benzoyl-4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2896516
CAS No.: 1223939-20-5
M. Wt: 342.84
InChI Key: IBUTWSBGGVJAHU-UHFFFAOYSA-N
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Description

1-benzoyl-4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the imidazole ring followed by the introduction of the benzoyl and chlorophenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding thiol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-benzoyl-4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzoyl-5-(2-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
  • 3-benzoyl-5-(4-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
  • 3-benzoyl-5-(3-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione

Uniqueness

Compared to similar compounds, 1-benzoyl-4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione exhibits unique properties due to the specific positioning of the chlorophenyl group. This positioning can influence its reactivity, biological activity, and overall chemical behavior, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

[4-(3-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-18(2)20-15(13-9-6-10-14(19)11-13)17(23)21(18)16(22)12-7-4-3-5-8-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUTWSBGGVJAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC=CC=C2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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